molecular formula C11H21NO3 B3324581 tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate CAS No. 1909294-25-2

tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate

Cat. No.: B3324581
CAS No.: 1909294-25-2
M. Wt: 215.29
InChI Key: MEYHEQDHYZKZJR-UHFFFAOYSA-N
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Description

tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate (CAS 1909294-25-2) is a chiral piperidine derivative with a molecular formula of C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol . The compound features a tert-butyl carbamate group at the 1-position of the piperidine ring, a hydroxyl group at the 3S position, and a methyl substituent at the 5R position. This stereochemical arrangement is critical for its applications in asymmetric synthesis, particularly as a building block in pharmaceuticals and agrochemicals. The compound is classified under heterocyclic building blocks and is commercially available with a purity of ≥97% . Its synthesis and structural characterization often rely on crystallographic techniques such as SHELX programs for refinement and ORTEP-3 for graphical representation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3S,5R)-3-hydroxy-5-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYHEQDHYZKZJR-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CN(C1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955028-51-0
Record name rac-tert-butyl (3R,5S)-3-hydroxy-5-methylpiperidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via selective hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Attachment of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Formation of the tert-Butyl Ester: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

tert-Butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the tert-butyl ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Position/Stereochemistry) Functional Group Differences
Target Compound (1909294-25-2) C₁₁H₂₁NO₃ 215.29 3S-OH, 5R-CH₃ Reference compound
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (652971-20-5) C₁₇H₂₃NO₄ 305.37 4R-Ph, 3S-COOH Carboxylic acid instead of hydroxyl; phenyl group increases hydrophobicity
(3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate (1240585-46-9) C₁₁H₁₉F₃N₂O₂ 268.28 3S-NH₂, 5R-CF₃ Trifluoromethyl (electron-withdrawing) and amino (basic) groups
tert-butyl (2R,5S)-5-hydroxy-2-methylpiperidine-1-carboxylate (1616373-52-4) C₁₁H₂₁NO₃ 215.29 2R-CH₃, 5S-OH Positional isomer: methyl and hydroxyl groups swapped
1-(tert-butyl) 3-methyl (3S,5R)-5-hydroxypiperidine-1,3-dicarboxylate (1246442-45-4) C₁₂H₂₁NO₅ 259.30 1-tert-butyl ester, 3-methyl ester Additional ester group increases lipophilicity

Functional and Reactivity Differences

Hydroxyl vs. Carboxylic Acid (CAS 652971-20-5) The replacement of the hydroxyl group with a carboxylic acid in the 3S position introduces higher polarity and acidity (pKa ~2-3), making it more water-soluble but less stable under basic conditions.

Amino and Trifluoromethyl Substituents (CAS 1240585-46-9) The amino group at 3S increases nucleophilicity, enabling participation in coupling reactions (e.g., amide bond formation). The trifluoromethyl group at 5R improves metabolic stability and bioavailability, a common feature in CNS-targeting drugs.

Positional Isomerism (CAS 1616373-52-4)

  • The methyl and hydroxyl groups at positions 2R and 5S (vs. 3S and 5R in the target compound) alter hydrogen-bonding patterns and chiral recognition, affecting crystallization behavior and receptor binding.

Dicarboxylate Derivative (CAS 1246442-45-4)

  • The dual ester groups (tert-butyl and methyl) enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility.

Q & A

Q. What role does this compound play in multi-step syntheses of complex bioactive molecules?

  • Example : Synthesis of GRK2 inhibitors:

Boc Deprotection : Treat with TFA to generate free piperidine .

Suzuki Coupling : Attach aryl groups using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/H₂O .

Amide Formation : React with methylamine via EDC/HOBt coupling .

  • Key Intermediate : Enables modular construction of stereochemically defined scaffolds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate
Reactant of Route 2
tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate

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